Methasterone

Descripción general

Descripción

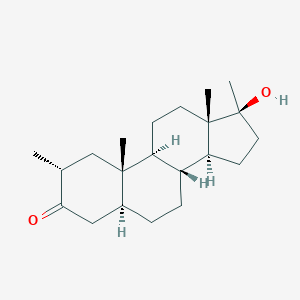

Methasterone, also known as methyldrostanolone and known by the nickname Superdrol, is a synthetic and orally active anabolic–androgenic steroid (AAS) which was never marketed for medical use . It was sold legally for 9 years as a bodybuilding supplement . This compound is a type of chemical known as an anabolic steroid. It is converted in the body to testosterone and other sex hormones .

Synthesis Analysis

The synthesis of this compound is first mentioned in the literature in 1956 in connection with research conducted by Syntex Corporation in order to discover a compound with anti-tumor properties . Recent reports show that GC-FTMS has been used for targeted metabolomics such as analysis of this compound .Molecular Structure Analysis

This compound, also known as 2α,17α-dimethyl-5α-dihydrotestosterone (2α,17α-dimethyl-DHT) or as 2α,17α-dimethyl-5α-androstan-17β-ol-3-one, is a synthetic androstane steroid and a 17α-alkylated derivative of DHT . The molecular ion was detected at m/z 450.3352 (accurate mass), confirming the elemental composition C26H50O2Si2+ .Chemical Reactions Analysis

The major metabolic reaction of this compound focused on hydroxylation at C2, C6, C12, and C16 in the steroidal skeleton and glucuronidation, while sulfation constituted a minor metabolic pathway . Fifteen metabolites including two new sulfates (S1 and S2), three glucuronide conjugates (G2, G6, and G7), and three free metabolites (M2, M4, and M6) were detected for this compound .Physical And Chemical Properties Analysis

This compound has a molecular formula of C21H34O2 and a molecular weight of 318.5 g/mol . It is a 3-oxo-5α-steroid .Aplicaciones Científicas De Investigación

Transformación Estructural

Methasterone se ha utilizado en la investigación para estudiar su transformación estructural cuando se expone a ciertos hongos. En un estudio, this compound fue transformado por dos hongos, Cunninghamella blakesleeana y Macrophomina phaseclina . Esto dio como resultado seis productos transformados, que luego se caracterizaron mediante MS, NMR y otras técnicas espectroscópicas .

Actividad Antiinflamatoria

This compound ha mostrado una notable actividad antiinflamatoria contra la producción de óxido nítrico (NO) . Esto lo convierte en un posible candidato para futuras investigaciones en el desarrollo de medicamentos antiinflamatorios.

Citotoxicidad

Se ha descubierto que this compound es citotóxico para la línea celular humana normal (BJ), mientras que sus metabolitos se identificaron como no citotóxicos . Esto sugiere aplicaciones potenciales en la investigación del cáncer, particularmente en la comprensión de los mecanismos de citotoxicidad.

Investigación del Cáncer

Curiosamente, this compound y sus productos transformados no mostraron citotoxicidad contra las líneas celulares MCF-7 (cáncer de mama), NCI-H460 (cáncer de pulmón) y HeLa (cáncer de cuello uterino) . Esto podría tener implicaciones para su uso en la investigación y el tratamiento del cáncer.

Biotransformación

This compound se ha utilizado en estudios de biotransformación. La biotransformación es un enfoque rentable y robusto para la producción de metabolitos biológicamente activos nuevos y novedosos a través de cultivos celulares vivos de microorganismos, animales y plantas .

Control del Dopaje

This compound se usa a menudo de manera indebida en los deportes por sus efectos de mejora del rendimiento. Por lo tanto, ha sido objeto de investigación en el campo del control del dopaje. Los estudios han investigado los perfiles metabólicos urinarios de this compound utilizando cromatografía líquida espectrometría de masas de tiempo de vuelo cuadrupolar (LC-QTOF-MS) .

Mecanismo De Acción

Methasterone, also known as Superdrol or methyldrostanolone, is a synthetic and orally active anabolic–androgenic steroid (AAS) which was never marketed for medical use .

Target of Action

This compound primarily targets the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

The effects of this compound in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors .

Biochemical Pathways

This compound affects the androgen receptor pathway. When this compound binds to the androgen receptor, it leads to a cascade of genetic changes, affecting the expression of multiple genes, especially those involved in muscle growth and repair .

Pharmacokinetics

This compound has a bioavailability of approximately 50% . It is metabolized in the liver and has an elimination half-life of 8–12 hours . The compound is excreted in urine .

Result of Action

The binding of this compound to the androgen receptor results in increased protein synthesis and muscle growth. Several cases of liver damage due to the use of this compound have been cited in the medical literature .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as food or other drugs, can affect the absorption and metabolism of this compound. Additionally, individual factors such as age, sex, health status, and genetic makeup can also influence the compound’s action .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Methasterone interacts with various enzymes, proteins, and other biomolecules. It was transformed by two fungi, Cunninghamella blakesleeana and Macrophimina phaseclina, into six transformed products . These interactions play a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It shows a remarkable anti-inflammatory activity against nitric oxide (NO) production . Moreover, this compound was found to be cytotoxic for the human normal cell line (BJ), while its metabolites were identified as non-cytotoxic .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is a synthetic androstane steroid and a 17α-alkylated derivative of DHT . It binds to the same androgen receptor even more strongly than testosterone, so that its androgenic potency is about 2.5 times that of testosterone .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound urinary metabolic profiles were investigated, and a new potential biomarker for this compound misuse was discovered, which can be detected up to 10 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Bodybuilders typically take anywhere from 10–20 mg of this compound a day, lasting 4-6 weeks . Overdose of this steroid can lead to side effects like increased blood pressure levels, acne formation on the face, bloated stomach, or other problems related to liver functions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes phase I metabolism routes such as C3-reduction, C17-epimerization, oxidation at C6, C16 and/or C18 and C18-dehydration, leading to the loss of the methyl group at C18 .

Propiedades

IUPAC Name |

(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h13-17,23H,5-12H2,1-4H3/t13-,14+,15-,16+,17+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWCXSMWLJFBNM-FOVYBZIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187472 | |

| Record name | Methasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3381-88-2 | |

| Record name | Methasterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3381-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methasterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003381882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3381-88-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHASTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH88DY98MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

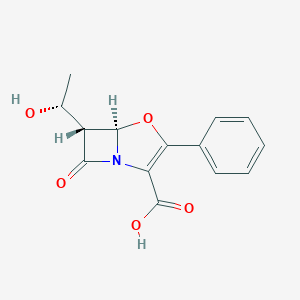

![(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B159448.png)

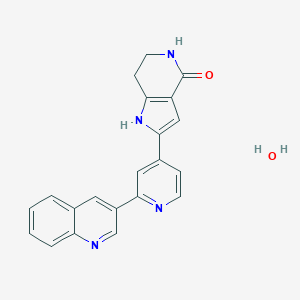

![3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B159468.png)

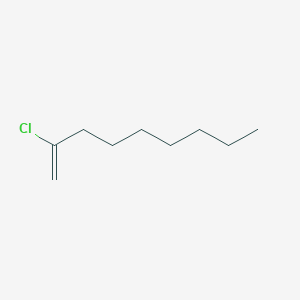

![6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde](/img/structure/B159474.png)